3-Bromo-4-fluoroanisole

Purity specification HPLC Building block

3-Bromo-4-fluoroanisole (CAS 1161497-23-9) is a difunctionalized anisole derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or regioisomeric analogs, making it a versatile building block in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 1161497-23-9
Cat. No. B1287059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoroanisole
CAS1161497-23-9
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyLYIGJBQYDRJPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoroanisole (CAS 1161497-23-9): A Halogenated Anisole Building Block for Selective Synthetic Transformations


3-Bromo-4-fluoroanisole (CAS 1161497-23-9) is a difunctionalized anisole derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 4-position of the aromatic ring . This substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or regioisomeric analogs, making it a versatile building block in pharmaceutical and agrochemical intermediate synthesis . The compound is supplied as a liquid at room temperature, typically with a minimum purity of 98% by HPLC .

Why 3-Bromo-4-fluoroanisole Cannot Be Replaced by Generic Halogenated Anisoles


Isosteric or regioisomeric halogenated anisoles, such as 3-bromoanisole (CAS 2398-37-0) or 4-fluoroanisole (CAS 459-60-9), lack the precise electronic interplay between the electron-withdrawing fluorine and the cross-coupling-competent bromine at defined positions [1]. This synergy dictates site selectivity in sequential functionalization reactions: the bromine enables palladium-catalyzed cross-couplings, while the fluorine activates the ring for nucleophilic aromatic substitution and modulates the metabolic stability of downstream drug candidates [2]. Substituting with a mono-halogenated analog eliminates one of these orthogonal reactive handles, compromising the efficiency and selectivity of multi-step syntheses that rely on this exact 3-bromo-4-fluoro pattern.

3-Bromo-4-fluoroanisole: Quantified Differentiation from Closest Analogs


Higher Purity Specification Enables More Reliable Reaction Performance vs. Common Analogs

The standard commercial purity of 3-bromo-4-fluoroanisole is 98% (by HPLC) , compared to a typical range of 95-97% for closely related building blocks such as 3-bromoanisole (CAS 2398-37-0) and 4-fluoroanisole (CAS 459-60-9) . This higher baseline purity reduces the presence of unknown impurities that can poison catalysts or generate byproducts in palladium-catalyzed coupling reactions, thereby improving reaction reproducibility and downstream yield consistency.

Purity specification HPLC Building block Procurement

Predicted Boiling Point Profile Supports Distillation-Based Purification and Solvent Removal

The predicted normal boiling point of 3-bromo-4-fluoroanisole is 212.3 ± 20.0 °C at 760 mmHg, with a flash point of 96.9 ± 6.0 °C . In contrast, 4-fluoroanisole boils at 157 °C and 3-bromoanisole at 210-211 °C . This intermediate boiling point, situated between the lower fluorinated and higher brominated mono-substituted analogs, allows for efficient removal of volatile organic solvents (e.g., THF, methanol) by rotary evaporation without significant loss of the product, while still enabling vacuum distillation purification if required.

Boiling point Physical property Purification Process chemistry

Dual Halogen Orthogonal Reactivity Provides a Unique Synthetic Handle Over Mono-Halogenated Anisoles

The 3-bromo-4-fluoro substitution pattern enables two orthogonal reaction pathways: (1) palladium-catalyzed cross-coupling at the C-Br bond (Suzuki, Heck, Sonogashira), and (2) nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position activated by the electron-withdrawing effect of the fluorine and the para-methoxy group [1][2]. This contrasts with 3-bromoanisole, which lacks an SNAr-competent leaving group, and 4-fluoroanisole, which lacks a transition-metal-coupling handle. The kinetically distinguishable reactivity allows for unambiguous sequential derivatization without protecting group manipulation, a feature directly attributable to the specific halogen pattern.

Sequential functionalization Cross-coupling Nucleophilic aromatic substitution Building block

3-Bromo-4-fluoroanisole: Optimal Procurement Scenarios Based on Evidence


Multi-Step Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates

When a pharmaceutical project requires the introduction of a biaryl moiety with a strategically placed fluorine atom for metabolic stabilization, 3-bromo-4-fluoroanisole is the starting material of choice. The 98% HPLC purity ensures high initial catalyst turnover frequency in the Suzuki-Miyaura coupling step, directly impacting the yield and purity of the advanced intermediate. The orthogonal bromine and fluorine handles allow chemists to postpone the installation of the biaryl linkage to a late stage, simplifying the synthesis of complex fluorinated drug candidates [1].

Agrochemical Lead Optimization Requiring Sequenced Halogen Displacement

In an agrochemical discovery campaign exploring halogen-substituted diaryl ethers, 3-bromo-4-fluoroanisole offers a strategic advantage. The fluorine atom can first be displaced by a phenol nucleophile via SNAr to construct the diaryl ether core, after which the bromine atom can undergo palladium-catalyzed cross-coupling to introduce a heterocycle or functionalized aryl group. This programmed reactivity eliminates the need for protecting groups and avoids the regioisomeric mixtures that arise when using 3-bromoanisole or 4-fluoroanisole alone .

Process Scale-Up Where Solvent Removal and Thermal Control are Critical

For process chemists scaling up reactions, the predicted boiling point of 212 °C and flash point of 97 °C for 3-bromo-4-fluoroanisole translate to a safer and more manageable thermal profile during solvent distillation compared to the more volatile 4-fluoroanisole (bp 157 °C). The intermediate boiling point allows for complete removal of low-boiling organic solvents under mild vacuum without significant loss of the title compound, streamlining the isolation procedure and improving overall mass recovery in a kilo-lab or pilot-plant setting.

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